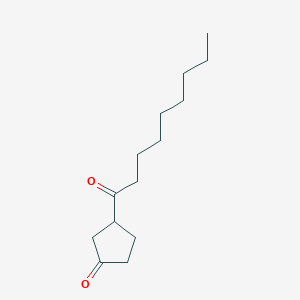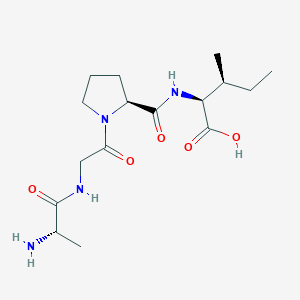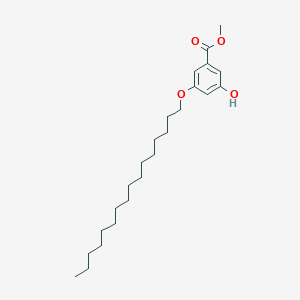
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an amine and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-chloro-2,3-dihydro-: Similar structure but with a chlorine atom instead of fluorine.
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-methyl-2,3-dihydro-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Propiedades
Número CAS |
210489-39-7 |
|---|---|
Fórmula molecular |
C10H19FNOP |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-2-fluoro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C10H19FNOP/c1-9(2,3)8-7-12(10(4,5)6)14(11)13-8/h7H,1-6H3 |
Clave InChI |
MUDBDAIATVLHGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN(P(O1)F)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
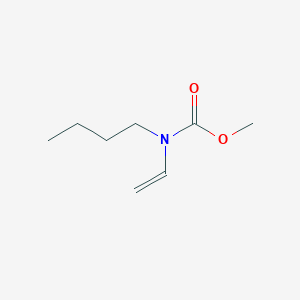
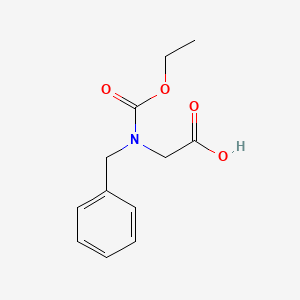
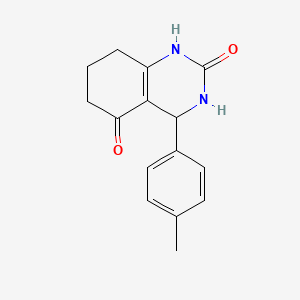
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
